molecular formula C15H11FO4 B1220328 2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester

2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester

Cat. No. B1220328
M. Wt: 274.24 g/mol
InChI Key: BNRUUYWMOMILPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzoic acid (4-methoxycarbonylphenyl) ester is a carbonyl compound.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Baeyer–Villiger Oxidation : A new method for the synthesis of α-fluorinated esters, including derivatives similar to 2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester, involves Baeyer–Villiger oxidation of α-fluorinated ketones. This process, which uses m -chloroperbenzoic acid under mild conditions, highlights the increased reactivity of fluorinated compounds in this type of oxidation reaction (Kobayashi et al., 2003).

Biologically Active Compounds

  • Antimicrobial Properties : The synthesis of compounds containing fragments of fluorophenyls, including structures similar to 2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester, has led to the identification of materials with potential antimicrobial properties. These compounds exhibit activity against a range of gram-positive and gram-negative bacteria as well as yeast fungus (Issayeva et al., 2019).

Organic Electronics

  • Organic Solar Cells : Derivatives of halobenzoic acids, which include molecules structurally related to 2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester, have been used to modify PEDOT:PSS, significantly improving its conductivity. This has implications for the development of high-efficiency organic solar cells, highlighting the potential of these compounds in electronic applications (Tan et al., 2016).

Liquid Crystal Technology

  • Mesomorphic and Dielectric Properties : Compounds including fluorosubstituted esters exhibit nematic and smectic mesophases with strong dependence of dielectric anisotropy upon frequency, indicating their potential utility in liquid crystal technology and dual-frequency addressing systems (Ziobro et al., 2009).

Fluorescence and DNA Studies

  • Fluorophores for Biochemistry and Medicine : Quinoline derivatives, including those structurally related to 2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester, are used as efficient fluorophores for studying biological systems, DNA fluorophores, and potential antioxidants in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

properties

Product Name

2-Fluorobenzoic acid (4-methoxycarbonylphenyl) ester

Molecular Formula

C15H11FO4

Molecular Weight

274.24 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 2-fluorobenzoate

InChI

InChI=1S/C15H11FO4/c1-19-14(17)10-6-8-11(9-7-10)20-15(18)12-4-2-3-5-13(12)16/h2-9H,1H3

InChI Key

BNRUUYWMOMILPF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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